Lupalbigenin

Übersicht

Beschreibung

Lupalbigenin is a natural compound that has shown promising cytotoxic effects towards HL-60 cells . It has been found to sensitize detachment-induced cell death in human lung cancer cells through the down-regulation of pro-survival proteins .

Synthesis Analysis

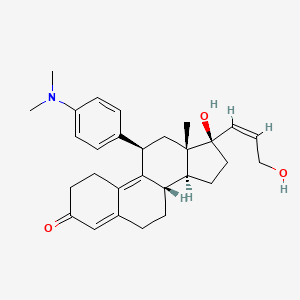

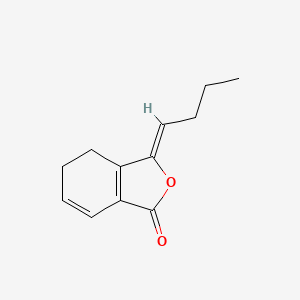

This compound is extracted from Derris scandens . The structure of this compound was determined through analysis of its spectroscopic data .Molecular Structure Analysis

The molecular structure of this compound was determined through analysis of its spectroscopic data .Chemical Reactions Analysis

This compound treatment significantly down-regulated survival proteins, including protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK), as well as anti-apoptotic protein B-cell lymphoma 2 (BCL-2), resulting in the enhancement of the cellular response to anoikis and the decrease of growth and survival in an anchorage-independent condition .Physical And Chemical Properties Analysis

This compound is a yellow powder . Its molecular formula is C25H26O5 and its molecular weight is 406.5 .Wissenschaftliche Forschungsanwendungen

Anti-Krebsaktivität

Lupalbigenin hat nachweislich potenzielle Antikrebs-Eigenschaften. Es wurde gezeigt, dass es die durch Ablösung induzierte Zelltod in menschlichen Lungenkrebszellen sensibilisiert . Die Behandlung mit this compound führte zu einer signifikanten Herunterregulierung von Überlebensproteinen, darunter Proteinkinase B (pAKT/AKT) und extrazelluläre signalregulierte Kinase (pERK/ERK), sowie des antiapoptotischen Proteins B-Zell-Lymphom 2 (BCL-2). Dies führte zu einer Steigerung der zellulären Reaktion auf Anoikis und einer Abnahme von Wachstum und Überleben unter ankerunabhängigen Bedingungen .

Antimetastatische Ansätze

Die Fähigkeit von Krebszellen, Anoikis zu widerstehen, hat sich gezeigt, die Metastasierung von Krebszellen in vielen Krebsarten zu verstärken. This compound, das aus Derris scandens extrahiert wird, wurde auf seine Anoikis-sensibilisierende Aktivität untersucht . Dies könnte möglicherweise in antimetastatischen Ansätzen eingesetzt werden.

Anti-Entzündungsaktivität

Es wurde gezeigt, dass this compound die NF-κB-Translokation im Zusammenhang mit entzündungshemmenden Reaktionen in Lipopolysaccharid-stimulierten RAW 264.7-Makrophagen hemmt . Es hemmte effektiv den LPS-induzierten Tumornekrosefaktor-alpha (TNF-α), Cyclooxygenase-2 (COX-2) und induzierbare Stickstoffoxidsynthase (iNOS) sowie den Kernfaktor Kappa B (NF-κB) .

Hemmung von Überlebensproteinen

Es wurde festgestellt, dass die Behandlung mit this compound zu einer signifikanten Herunterregulierung von Überlebensproteinen führt, darunter Proteinkinase B (pAKT/AKT) und extrazelluläre signalregulierte Kinase (pERK/ERK), sowie des antiapoptotischen Proteins B-Zell-Lymphom 2 (BCL-2) . Dies könnte möglicherweise in Behandlungen eingesetzt werden, die darauf abzielen, das Wachstum und Überleben bestimmter Zellen zu hemmen.

Wirkmechanismus

Target of Action

Lupalbigenin primarily targets key proteins involved in inflammation and survival signaling pathways . These include tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nuclear factor kappa B (NF-κB), protein kinase B (pAKT/AKT), and extracellular signal-regulated kinase (pERK/ERK) .

Mode of Action

This compound interacts with its targets by down-regulating their expression . For instance, it inhibits the LPS-induced expression of TNF-α, COX-2, iNOS, and NF-κB . It also down-regulates the survival proteins pAKT/AKT and pERK/ERK .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the translocation of NF-κB, a key regulator of immune responses to infection . Additionally, it decreases the expression of p38 and JNK in the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to a variety of stimuli .

Pharmacokinetics

Its effectiveness at low concentrations suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is a decrease in inflammation and an enhancement of the cellular response to anoikis, a form of programmed cell death . This leads to a decrease in growth and survival in an anchorage-independent condition, which is a critical trait found in metastatic cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its anti-inflammatory activity was studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . .

Biochemische Analyse

Biochemical Properties

Lupalbigenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with survival signaling proteins such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), as well as anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) . These interactions result in the down-regulation of pro-survival proteins, enhancing the cellular response to anoikis and decreasing growth and survival in anchorage-independent conditions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human lung cancer cells, it sensitizes detachment-induced cell death by down-regulating survival proteins such as AKT, ERK, and BCL-2 . This leads to an increase in apoptosis and a decrease in cell viability . Additionally, this compound has been shown to inhibit the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages . These effects highlight its potential as an anti-inflammatory and anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit key survival signaling proteins. By down-regulating AKT and ERK, this compound disrupts the pro-survival pathways that cancer cells rely on to evade apoptosis . Additionally, it inhibits the anti-apoptotic protein BCL-2, further promoting cell death in cancer cells . This compound also affects gene expression by inhibiting the translocation of nuclear factor kappa B (NF-κB) from the cytoplasm to the nucleus, thereby reducing the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective at non-cytotoxic concentrations for extended periods . At higher concentrations, it can induce significant cytotoxic effects and increase apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including increased apoptosis and decreased cell viability . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its anti-cancer and anti-inflammatory properties. It interacts with enzymes such as AKT and ERK, which play critical roles in cell survival and proliferation . Additionally, this compound affects metabolic flux by inhibiting the expression of inflammatory proteins like iNOS and COX-2 . These interactions highlight the compound’s potential to modulate key metabolic pathways involved in cancer and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby affecting its localization and activity . Additionally, this compound’s distribution within cells is influenced by its interactions with survival signaling proteins and inflammatory mediators . These interactions play a crucial role in determining the compound’s therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. Studies have shown that it localizes to specific compartments within cells, including the cytoplasm and nucleus . Its ability to inhibit the translocation of NF-κB and interact with survival signaling proteins suggests that this compound may be compartmentalized within membrane vesicles and other organelles . This localization is essential for its role in modulating cellular processes and exerting its therapeutic effects.

Eigenschaften

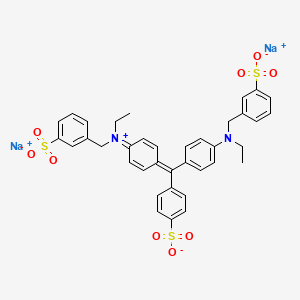

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZIHDXIUPDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76754-24-0 | |

| Record name | Lupalbigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUPALBIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of lupalbigenin and how does its interaction with these targets affect cellular processes?

A1: this compound exhibits its activity primarily by targeting signaling pathways involved in cell survival, apoptosis, and metastasis. Research indicates that this compound downregulates key survival proteins such as protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK) [, ]. This downregulation, in turn, leads to a decrease in the levels of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), promoting apoptosis []. Additionally, this compound has been identified as a topoisomerase II poison, suggesting its potential to interfere with DNA replication and repair in cancer cells [].

Q2: What is the structural characterization of this compound?

A2: this compound (also known as 6,3′-Diprenylgenistein) is a prenylated isoflavone.

Q3: Which plant species are known to be sources of this compound?

A3: this compound has been isolated from several plant species including Derris scandens [, , , , ], Cudrania tricuspidata [, ], Ulex jussiaei [], Lupinus albus [, ], and Sophora microphylla [].

Q4: What is the impact of prenylation on the biological activity of isoflavones like genistein and this compound?

A5: Prenylation significantly affects the bioactivity of isoflavones. For instance, while both genistein and this compound (a diprenylated genistein derivative) show cytotoxic effects against cancer cell lines, their potency and mechanism of action might differ [, ]. Prenylation can alter the molecule's lipophilicity, potentially affecting its membrane permeability and interaction with cellular targets [, ].

Q5: Has this compound demonstrated any anti-inflammatory properties?

A6: Yes, research indicates that this compound exhibits anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that this compound can suppress the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and 5-LOX []. Further research suggests that this compound's anti-inflammatory activity might be linked to its ability to inhibit NF-κB translocation [].

Q6: How does this compound affect the process of anoikis, and what are the implications for cancer metastasis?

A8: this compound has been shown to sensitize human lung cancer cells to anoikis, a form of programmed cell death triggered by the detachment of cells from the extracellular matrix [, ]. By downregulating pro-survival proteins like pAKT/AKT and pERK/ERK, this compound enhances the sensitivity of detached cancer cells to anoikis, potentially hindering their ability to survive and metastasize [].

Q7: Has the efficacy of this compound been tested against agricultural pests?

A9: Yes, this compound exhibits insecticidal and feeding deterrent properties against stored-product pests like the red flour beetle (Tribolium castaneum) and rice moth (Corcyra cephalonica) [, ]. It exhibits both contact and fumigant toxicity against these pests.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound?

A10: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a widely used technique for the analysis of this compound [, , ]. Additionally, LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the quantitative determination of this compound and other isoflavones in plant extracts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)

![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)